

Technical Support Center: TQJ230 (Pelacarsen) Immunogenicity

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Compound of Interest		
Compound Name:	QP5038	
Cat. No.:	B12371517	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to assess and reduce the immunogenicity of TQJ230 (pelacarsen).

Frequently Asked Questions (FAQs)

Q1: What is TQJ230 (pelacarsen) and how is it designed to have low immunogenicity?

TQJ230, also known as pelacarsen, is a second-generation antisense oligonucleotide (ASO) designed to lower levels of lipoprotein(a) [Lp(a)] by targeting the mRNA of apolipoprotein(a) in the liver.[1][2] Several design features contribute to its low immunogenic potential:

- Chemical Modifications: TQJ230 incorporates 2'-O-methoxyethyl (2'-MOE) modifications and a phosphorothioate (PS) backbone.[3][4] These modifications increase nuclease resistance, enhance binding affinity to the target RNA, and have been shown to reduce pro-inflammatory effects compared to unmodified oligonucleotides.[3][4]
- Targeted Delivery: TQJ230 is conjugated to a triantennary N-acetylgalactosamine (GalNAc3) ligand.[5][6][7] This ligand facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on these liver cells.[7][8] This targeted delivery increases the potency of the drug, allowing for lower doses, and minimizes exposure to immune cells, thereby reducing the likelihood of an immune response.[5][6]



 Relatively Small Size: As an oligonucleotide, TQJ230 is significantly smaller than large biologic drugs like monoclonal antibodies, presenting fewer potential epitopes for the immune system to recognize.

Q2: What are the potential immunogenic responses to ASOs like TQJ230?

The potential immunogenic responses to ASOs can be broadly categorized into two types:

- Innate Immune Response: The innate immune system can recognize certain features of oligonucleotides, such as the phosphorothioate backbone, potentially through Toll-like receptors (TLRs), like TLR9.[9][10][11] This can lead to the release of pro-inflammatory cytokines. However, the chemical modifications in second-generation ASOs like TQJ230 are designed to mitigate these responses.[9][10][11]
- Adaptive Immune Response: This involves the production of anti-drug antibodies (ADAs).
 While generally considered to have a low risk for ASO therapeutics, the formation of ADAs is still a possibility and requires monitoring.[12] These antibodies could potentially affect the pharmacokinetics, efficacy, and safety of the drug.

Q3: What does the clinical data show regarding the immunogenicity of TQJ230?

Clinical studies of pelacarsen have demonstrated a favorable safety and tolerability profile.[1] [13] The most frequently reported adverse events are mild to moderate injection-site reactions, such as erythema.[1] An integrated assessment of Phase 1 clinical trial data for GalNAc3-conjugated 2'-MOE ASOs showed a 30-fold lower incidence of local cutaneous reactions compared to unconjugated ASOs.[5] While specific data on the incidence of ADAs for TQJ230 are not detailed in publicly available literature, the overall safety profile suggests a low immunogenicity risk.

Troubleshooting Guides Troubleshooting High Background in Anti-Drug Antibody (ADA) Assays



Potential Cause	Possible Solution(s)	
Insufficient Blocking	Increase blocking time and/or the concentration of the blocking agent. Ensure the blocking buffer is freshly prepared.[14]	
Non-specific Binding of Detection Reagents	Optimize the concentration of the detection antibody. Add a non-specific blocking agent (e.g., irrelevant IgG) to the detection antibody diluent.	
Matrix Effects	Increase the minimum required dilution (MRD) of the sample. Use a different sample diluent. Perform a matrix effect assessment with multiple individual donor samples.	
Contaminated Buffers or Reagents	Prepare all buffers and reagent solutions fresh using high-purity water. Filter sterilize buffers that contain protein components like BSA.[15]	
Improper Washing	Ensure adequate washing between steps by increasing the number of wash cycles or the soaking time. Verify that the washer is functioning correctly.[15]	

Troubleshooting Weak or No Signal in ADA Assays



Potential Cause	Possible Solution(s)	
Poor Coating of Capture Reagent	Confirm the optimal concentration of the biotinylated TQJ230. Ensure the use of appropriate streptavidin-coated plates. Extend the incubation time for coating.[15]	
Inactive Detection Reagent	Verify the correct storage and handling of the SULFO-TAG labeled TQJ230 or anti-human Ig detection antibody. Use a fresh aliquot of the detection reagent.	
Suboptimal Assay Conditions	Optimize incubation times and temperatures. Ensure all reagents are at room temperature before use.[15]	
Degradation of Positive Control Antibody	Use a fresh aliquot of the positive control. Ensure proper storage conditions (e.g., avoid repeated freeze-thaw cycles).[15]	
Incorrect Plate Reading	Check the settings on the electrochemiluminescence reader. Ensure the correct read buffer is used.	

Data Presentation

Table 1: Integrated Safety Assessment of GalNAc3-Conjugated vs. Unconjugated 2'-MOE ASOs (Phase 1 Data)



Adverse Event	GalNAc3-Conjugated ASO Group	Unconjugated ASO Group
Local Cutaneous Reactions	0.9% of injections	28.6% of injections
Flu-like Reactions	0.0% of injections	0.7% of injections
Discontinuations due to Adverse Events	0 subjects	3 subjects (4.2%)
(Data from an integrated assessment of eight Phase 1 studies)[5]		

Experimental Protocols

Protocol: Electrochemiluminescence (ECL) Bridging Assay for Anti-TQJ230 Antibody Detection

This protocol outlines a general procedure for a bridging assay to detect ADAs against TQJ230 using Meso Scale Discovery (MSD) technology.

- 1. Reagent Preparation:
- Coating Reagent: Biotinylate TQJ230.
- Detection Reagent: Label TQJ230 with an electrochemiluminescent tag (e.g., SULFO-TAG™).
- Assay Diluent: Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) and 0.05% Tween-20.
- Positive Control: Purified anti-TQJ230 antibodies (generated in an animal model).
- Negative Control: Pooled normal human serum.
- Wash Buffer: PBS with 0.05% Tween-20.
- Read Buffer: MSD Read Buffer T.



2. Assay Procedure:

- Coat a streptavidin-coated MSD plate with biotinylated TQJ230 in assay diluent. Incubate for 1 hour at room temperature with shaking.
- Wash the plate 3 times with wash buffer.
- Add diluted samples (serum or plasma), positive controls, and negative controls to the wells.
 Incubate for 2 hours at room temperature with shaking.
- · Wash the plate 3 times with wash buffer.
- Add SULFO-TAG™ labeled TQJ230 in assay diluent to the wells. Incubate for 1 hour at room temperature with shaking.
- · Wash the plate 3 times with wash buffer.
- · Add Read Buffer T to each well.
- Read the plate on an MSD instrument.
- 3. Data Analysis:
- The signal is generated as an electrochemiluminescence unit.
- A cut point is determined statistically from the negative control samples to differentiate between positive and negative ADA responses.

Mandatory Visualizations

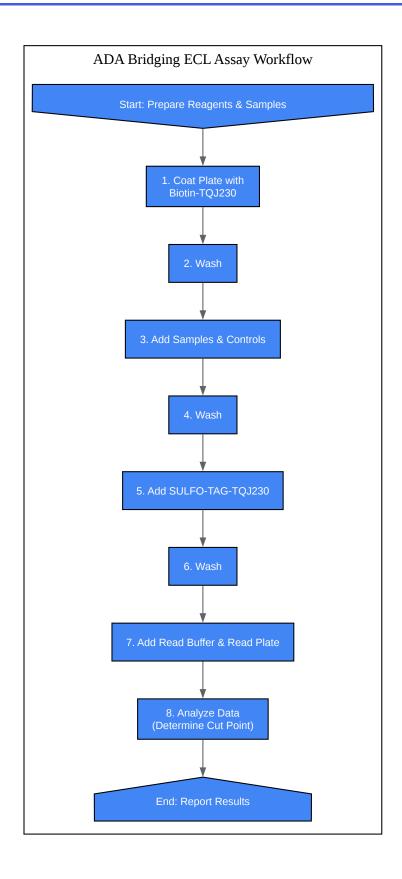




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Caption: Innate immune signaling and mitigation strategies for ASOs.

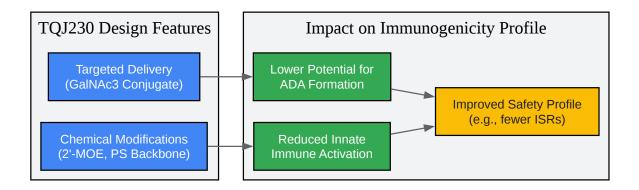




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Caption: Workflow for an ADA bridging ECL assay.





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Caption: TQJ230 design features and their impact on immunogenicity.

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